molecular formula C13H12F6O2 B575956 Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate CAS No. 184969-50-4

Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate

Cat. No.: B575956
CAS No.: 184969-50-4
M. Wt: 314.227
InChI Key: FTRWJHVGKYNKFC-UHFFFAOYSA-N
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Description

Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate typically involves the esterification of 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid with ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid.

    Reduction: 3-[3,5-bis(trifluoromethyl)phenyl]propanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Ethyl 3-[3,5-dichlorophenyl]propanoate: Similar structure but with dichloro groups instead of trifluoromethyl groups.

    Ethyl 3-[3,5-dimethylphenyl]propanoate: Contains dimethyl groups instead of trifluoromethyl groups.

    Ethyl 3-[3,5-difluorophenyl]propanoate: Features difluoro groups instead of trifluoromethyl groups.

Uniqueness: Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound in various applications.

Biological Activity

Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound possesses a molecular formula of C15H14F6O2C_{15}H_{14}F_6O_2 and a molecular weight of approximately 330.22 g/mol. The presence of two trifluoromethyl groups on the phenyl ring enhances its reactivity and biological activity compared to similar compounds.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. For instance, studies have shown that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Compound NameMIC (µg/mL)Activity Type
This compound32Antibacterial
Ethyl 4-(trifluoromethyl)benzoate64Antibacterial
Ethyl 2-(trifluoromethyl)benzoate128Antibacterial

2. Anticancer Activity

This compound has shown potential as an anticancer agent in various studies. Notably, it has been tested against several cancer cell lines with varying degrees of success.

  • Case Study : In vitro studies demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines such as A-431 (epidermoid carcinoma) and HT-29 (colorectal adenocarcinoma). The IC50 values were reported as follows:
Cell LineIC50 (µM)
A-4311.98 ± 1.22
HT-291.61 ± 1.92

These results indicate that the compound's structure significantly contributes to its cytotoxicity, likely due to the electron-withdrawing effects of the trifluoromethyl groups which enhance its interaction with cellular targets.

3. Enzyme Inhibition

Recent studies have highlighted the inhibitory effects of this compound on specific enzymes such as steroid 5α-reductase (SRD5A1). This enzyme plays a crucial role in androgen metabolism, making it a target for conditions like androgenetic alopecia and benign prostatic hyperplasia.

  • Research Findings : The compound demonstrated an IC50 value of 1.44±0.13μM1.44\pm 0.13\,\mu M against SRD5A1, indicating strong inhibitory potential with relatively low cytotoxicity (IC50 = 29.99±8.69μM29.99\pm 8.69\,\mu M). Molecular docking studies confirmed that the compound binds effectively to the enzyme's active site, suggesting a mixed inhibition mechanism involving both competitive and non-competitive interactions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 3-(trifluoromethyl)phenylpropanoateC12H13F3O2Contains a single trifluoromethyl group; less reactive than its bis-trifluoromethyl counterpart.
Ethyl 4-(trifluoromethyl)benzoateC10H9F3O2Similar ester structure but lacks hydroxy group.
Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amideC15H14F6N2O2Exhibits potent inhibition against SRD5A1 .

Properties

IUPAC Name

ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F6O2/c1-2-21-11(20)4-3-8-5-9(12(14,15)16)7-10(6-8)13(17,18)19/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRWJHVGKYNKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700699
Record name Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184969-50-4
Record name Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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